molecular formula C32H55NO25 B11829438 Lnfp I

Lnfp I

Cat. No.: B11829438
M. Wt: 853.8 g/mol
InChI Key: FZIVHOUANIQOMU-YIHIYSSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lacto-N-fucopentaose I (LNFP I) is a human milk oligosaccharide (HMO) that is highly abundant in human milk. It is a fucosylated oligosaccharide, meaning it contains fucose, a hexose deoxy sugar. This compound plays a crucial role in the development of the infant gut microbiota and immune system. It is known for its prebiotic properties and its ability to inhibit pathogen adhesion to the intestinal lining .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LNFP I involves multiple steps, primarily focusing on glycosylation reactions. The process typically starts with lactose, which undergoes a series of enzymatic reactions to form this compound. The key enzymes involved are β-N-acetylglucosaminyltransferase, β1,3-galactosyltransferase, and α1,2-fucosyltransferase. These enzymes catalyze the addition of N-acetylglucosamine, galactose, and fucose, respectively, to the lactose backbone .

Industrial Production Methods

Industrial production of this compound has been optimized using microbial metabolic engineering. Researchers have developed high-efficiency microbial strains that can produce this compound in large quantities. For example, a team from Jiangnan University engineered Escherichia coli strains to express the necessary glycosyltransferases and enhance the synthesis pathways for the required sugar nucleotides. This method has achieved high yields and purity of this compound, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

LNFP I primarily undergoes glycosylation reactions, where sugar moieties are added to its structure. It can also participate in hydrolysis reactions, where glycosidic bonds are cleaved by enzymes such as glycosidases.

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include sugar nucleotides like UDP-N-acetylglucosamine, UDP-galactose, and GDP-fucose. The reactions are typically carried out under mild conditions, often in aqueous solutions at neutral pH and moderate temperatures.

Major Products

The major product of these reactions is this compound itself. depending on the specific glycosyltransferases used, other fucosylated oligosaccharides such as lacto-N-fucopentaose II and III can also be formed .

Scientific Research Applications

LNFP I has a wide range of applications in scientific research:

Mechanism of Action

LNFP I exerts its effects primarily through its interaction with the gut microbiota and the immune system. It acts as a prebiotic, promoting the growth of beneficial bacteria such as bifidobacteria. These bacteria, in turn, produce short-chain fatty acids that support gut health. This compound also inhibits the adhesion of pathogens to the intestinal lining by acting as a decoy receptor, preventing infections .

Comparison with Similar Compounds

LNFP I is part of a family of fucosylated oligosaccharides that includes lacto-N-fucopentaose II and III, and lacto-N-difucohexaose I. These compounds share similar structures but differ in the number and position of fucose residues. This compound is unique in its specific glycosidic linkages and its high abundance in human milk. Compared to other HMOs, this compound has been shown to have a stronger effect on promoting the growth of bifidobacteria and inhibiting pathogen adhesion .

Similar Compounds

  • Lacto-N-fucopentaose II (LNFP II)
  • Lacto-N-fucopentaose III (LNFP III)
  • Lacto-N-difucohexaose I (LNDFH I)
  • 2’-Fucosyllactose (2’-FL)

This compound stands out due to its specific structure and its significant role in infant health, making it a valuable compound for both research and industrial applications.

Properties

Molecular Formula

C32H55NO25

Molecular Weight

853.8 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO25/c1-7-14(39)18(43)22(47)30(50-7)58-27-19(44)15(40)9(3-34)54-32(27)56-25-13(33-8(2)38)29(52-10(4-35)16(25)41)57-26-17(42)11(5-36)53-31(23(26)48)55-24-12(6-37)51-28(49)21(46)20(24)45/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16+,17-,18+,19-,20+,21+,22-,23+,24+,25+,26-,27+,28?,29-,30-,31-,32-/m0/s1

InChI Key

FZIVHOUANIQOMU-YIHIYSSUSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O

Origin of Product

United States

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